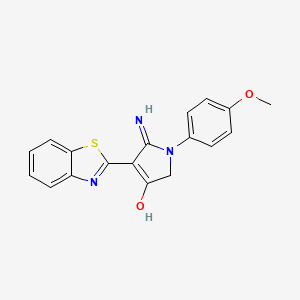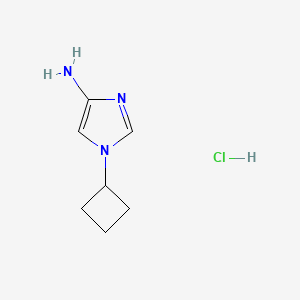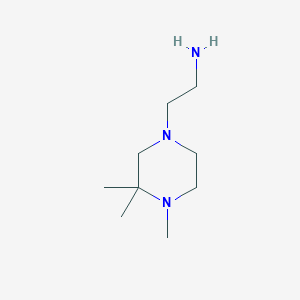![molecular formula C26H23NO4 B2692205 (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230803-40-2](/img/structure/B2692205.png)
(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis and Ring-Opening Reactions
Cyclopropane derivatives, including those similar to the chemical , are pivotal in enantioselective synthesis. Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is noted for its ability to proceed at room temperature while preserving the enantiomeric purity of the cyclopropane. The technique was applied to create a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's potential in drug synthesis without discussing drug use, dosage, or side effects (Lifchits & Charette, 2008).
Conformation and Configuration Studies
Research on the absolute configuration of cis-2-phenylcyclopropane-carboxylic acid derivatives, such as those related to the compound of interest, helps in understanding the spatial arrangement and its implications on reactivity and biological activity. Aratani, Nakanisi, and Nozaki (1970) determined the absolute configuration of certain cyclopropane derivatives, establishing foundational knowledge for asymmetric synthesis and stereochemical studies (Aratani, Nakanisi, & Nozaki, 1970).
Biological Evaluation of Cyclopropane Derivatives
Boztaş et al. (2019) explored the biological evaluation of bromophenol derivatives with a cyclopropane moiety, revealing their effectiveness as inhibitors for certain enzymes. This study illustrates the cyclopropane derivatives' relevance in developing therapeutic agents, highlighting their biochemical utility without focusing on specific drug applications or adverse effects (Boztaş et al., 2019).
Structural Analysis
Investigations into the conformations of cyclopropane derivatives provide insights into the structural aspects that influence chemical reactivity and interaction with biological targets. Ries and Bernal (1985) conducted structural analysis through X-ray diffraction methods, offering a deeper understanding of how specific configurations impact the molecule's properties (Ries & Bernal, 1985).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the following steps: protection of the amine group, Grignard reaction, reduction, protection of the carboxylic acid group, and cyclization.", "Starting Materials": [ "9H-Fluorene", "Methanol", "Sodium hydroxide", "Methyl chloroformate", "3-Aminobenzyl alcohol", "Magnesium", "Bromo(3-[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl)benzene", "Lithium aluminum hydride", "Diethyl ether", "Chloroacetyl chloride", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "1,2-Dibromoethane", "Sodium hydride", "Tetrahydrofuran", "Triethylamine", "Cyclopropane-1-carboxylic acid" ], "Reaction": [ "9H-Fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl chloroformate to form 9H-fluoren-9-yl methyl carbonate", "3-Aminobenzyl alcohol is reacted with sodium hydride and chloroacetyl chloride to form 3-[(3-chloro-2-hydroxypropyl)amino]toluene", "3-[(3-chloro-2-hydroxypropyl)amino]toluene is reacted with sodium bicarbonate and sodium chloride to form 3-[(3-chloro-2-hydroxypropyl)amino]toluene hydrochloride", "3-[(3-chloro-2-hydroxypropyl)amino]toluene hydrochloride is reacted with sodium borohydride and acetic acid to form 3-[(3-amino-2-hydroxypropyl)amino]toluene", "3-[(3-amino-2-hydroxypropyl)amino]toluene is reacted with bromo(3-[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl)benzene and magnesium to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is protected with diethyl ether and lithium aluminum hydride to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid diethyl etherate", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid diethyl etherate is reacted with sodium hydroxide and methanol to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is cyclized with 1,2-dibromoethane, sodium hydride, tetrahydrofuran, and triethylamine to form the final product" ] } | |
Numéro CAS |
2230803-40-2 |
Formule moléculaire |
C26H23NO4 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-7-5-6-16(12-17)14-27-26(30)31-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
Clé InChI |
WLHWYLTWURTYMX-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2692131.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)

![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)


![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)
![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)